molecular formula C37H41N9O4 B601647 Dabigatran Impurity 23 CAS No. 1637238-96-0

Dabigatran Impurity 23

Cat. No. B601647
CAS RN: 1637238-96-0
M. Wt: 675.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Impurity 23 is an impurity of Dabigatran medication . Dabigatran is a therapeutic agent, targeting the formidable menace of blood clots and stroke in individuals beset by atrial fibrillation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H12N4O . The compound is also known as N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide .


Chemical Reactions Analysis

Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .

Scientific Research Applications

Analytical Method Development for Impurity Identification

Gradient RP-HPLC Method for Dabigatran Etexilate

A selective RP-HPLC method has been developed and validated for the separation and determination of potential related impurities of dabigatran etexilate. This method is capable of identifying impurities formed during the manufacturing process, including Dabigatran Impurity 23, ensuring the quality control of both the drug substance and the product. The method's performance was validated according to ICH guidelines, covering specificity, detection limits, quantification limits, linearity, accuracy, precision, ruggedness, and robustness (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

LC-MS Method for Estimating Drug Stability and Impurity Profile

Research has developed a sensitive and validated LC-MS method for analyzing dabigatran etexilate and estimating its impurity profile in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. This method helps to understand the relationship between drug stability and impurity profiles, including the identification of degradation products and potential impurities like this compound (Arous & Al-Mardini, 2018).

Impurity Synthesis and Reduction Strategies

Synthesis and Control of Dabigatran Impurities

Research focusing on the synthesis, origin, and control of potent impurities of dabigatran etexilate, including process-related impurities that may affect the quality of the drug substance during its large-scale manufacturing, has been conducted. This includes strategies for the synthesis of such impurities, which are crucial for understanding impurity profiling and ensuring the quality and safety of the drug substance (Reddy et al., 2017).

Identification, Synthesis, and Reduction Strategies for Impurities

The study of synthetic impurities in dabigatran etexilate mesylate, including this compound, has led to the examination of potential pathways for their formation during the manufacturing process. Strategies to minimize the formation of these impurities were discussed, along with monitoring techniques using high-performance liquid chromatography and the determination of their structures through mass spectrometry and NMR (Zheng et al., 2014).

Mechanism of Action

Target of Action

Dabigatran Impurity 23, also known as Dabigatran Etexilate, is a direct and reversible thrombin inhibitor . Thrombin, also known as Factor IIa, plays a central role in the coagulation system by activating factors V, XI, and fibrinogen itself . By inhibiting thrombin, Dabigatran prevents the formation of blood clots .

Mode of Action

Dabigatran acts as a peptidomimetic inhibitor of thrombin . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact to convert fibrinogen to fibrin . This interaction inhibits both thrombin activity and generation .

Biochemical Pathways

Dabigatran affects the coagulation pathway by directly inhibiting thrombin . This inhibition prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . Additionally, Dabigatran has been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Pharmacokinetics

Dabigatran Etexilate is an oral prodrug that is rapidly absorbed and converted to its active form, Dabigatran . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation . This makes it effective in reducing the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, the active pharmaceutical ingredient (API) may undergo degradation, leading to drug activity loss or to the occurrence of adverse effects associated with degradation products . Dabigatran was shown to be much less susceptible to photolysis and oxidative stress

Future Directions

The U.S. Food and Drug Administration (FDA) announced a nationwide recall of Dabigatran Etexilate Capsules due to detection of N-Nitrosodimethylamine (NDMA) impurity . The presence of a nitrosamine (n-nitroso-dabigatran) above the Acceptable Daily Intake level was identified in the product, used as an oral anticoagulant . There have been no reports of adverse events related to the recall at this time .

Biochemical Analysis

Biochemical Properties

Dabigatran Impurity 23 plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes and proteins involved in the metabolic pathways of Dabigatran. Specifically, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. The nature of these interactions can influence the overall pharmacokinetics of Dabigatran, potentially affecting its therapeutic efficacy and safety profile .

Cellular Effects

This compound can influence cellular processes by interacting with cell signaling pathways and gene expression. It may affect the function of cells involved in the coagulation cascade, such as endothelial cells and platelets. These interactions can alter cellular metabolism and potentially lead to adverse effects, such as increased risk of bleeding or thrombosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes involved in the metabolism of Dabigatran, leading to changes in gene expression and protein function. These molecular interactions can influence the overall pharmacodynamics of Dabigatran, potentially affecting its anticoagulant activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this impurity can degrade under certain conditions, leading to the formation of other byproducts. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. These effects can include changes in coagulation parameters, increased risk of bleeding, and potential organ toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall pharmacokinetics of Dabigatran. The impurity may also interact with other cofactors involved in drug metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, potentially influencing its biological activity and toxicity. The impurity may also be subject to efflux mechanisms that limit its intracellular concentration .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization can influence its activity and function, potentially leading to changes in cellular metabolism and signaling. Post-translational modifications and targeting signals may direct the impurity to specific organelles, affecting its overall impact on cellular function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 23 involves the reaction of starting materials through a series of steps to obtain the desired product.", "Starting Materials": [ "2,3-dihydro-1H-indene-5-carboxylic acid", "thionyl chloride", "methylamine hydrochloride", "sodium cyanoborohydride", "acetic acid", "water" ], "Reaction": [ "Conversion of 2,3-dihydro-1H-indene-5-carboxylic acid to the acid chloride using thionyl chloride in dichloromethane.", "Reaction of the acid chloride with methylamine hydrochloride in methanol to form the corresponding amide.", "Reduction of the amide using sodium cyanoborohydride in acetic acid and water to generate the intermediate.", "Purification of the intermediate by column chromatography to obtain Dabigatran Impurity 23." ] }

CAS RN

1637238-96-0

Molecular Formula

C37H41N9O4

Molecular Weight

675.8

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.